molecular formula C7H3Cl2F2IO B14060616 1,2-Dichloro-4-difluoromethoxy-5-iodobenzene

1,2-Dichloro-4-difluoromethoxy-5-iodobenzene

Cat. No.: B14060616
M. Wt: 338.90 g/mol
InChI Key: KWGDZYLNEIVJAT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-difluoromethoxy-5-iodobenzene is a chemical compound with the molecular formula C7H3Cl2F2IO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-difluoromethoxy-5-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the chlorine, fluorine, and iodine atoms sequentially through halogenation reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the desired product is obtained with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-5-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduction products.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide for nucleophilic substitution, and electrophiles such as alkyl halides for electrophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield products with different functional groups replacing the halogen atoms, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-5-iodobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-iodobenzene depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-4-iodobenzene: Similar structure but lacks the difluoromethoxy group.

    1,2-Dichloro-4-fluorobenzene: Similar structure but lacks the iodine and difluoromethoxy groups.

    1,2-Dichloro-4-methoxybenzene: Similar structure but lacks the iodine and fluorine atoms.

Uniqueness

1,2-Dichloro-4-difluoromethoxy-5-iodobenzene is unique due to the presence of both chlorine, fluorine, and iodine atoms, along with the difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H3Cl2F2IO

Molecular Weight

338.90 g/mol

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-iodobenzene

InChI

InChI=1S/C7H3Cl2F2IO/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7H

InChI Key

KWGDZYLNEIVJAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)I)OC(F)F

Origin of Product

United States

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